molecular formula C20H24N2O3S B5677211 (3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine

(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine

Cat. No. B5677211
M. Wt: 372.5 g/mol
InChI Key: NRLNJAVKWSOMOG-JKSUJKDBSA-N
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Description

This compound belongs to a class of chemicals that are characterized by their complex structures, involving multiple rings and functional groups. These characteristics play a crucial role in their chemical behavior and potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of complex molecules like this typically involves multi-step chemical reactions, carefully chosen to build up the desired structure from simpler starting materials. Techniques such as liquid chromatography coupled with mass spectrometry have been emphasized for the qualitative and quantitative analysis of similar compounds, indicating their critical role in understanding the synthesis and breakdown of such chemicals (Teunissen et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their chemical reactivity and interactions with biological molecules. Studies on related compounds have utilized spectroscopic methods, structural elucidation, and computational modeling to understand their conformations, electronic properties, and reactivity patterns (Boča et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by their functional groups and molecular framework. Reactions with C- and N-nucleophiles, for example, have been explored for arylmethylidene derivatives of related structures, leading to a variety of cyclic and heterocyclic compounds, showcasing the versatility and reactivity of such molecular frameworks (Kamneva et al., 2018).

properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-13-4-6-14(7-5-13)15-10-22(11-16(15)21(2)3)20(23)19-18-17(12-26-19)24-8-9-25-18/h4-7,12,15-16H,8-11H2,1-3H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLNJAVKWSOMOG-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)C3=C4C(=CS3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)C3=C4C(=CS3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine

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